Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate

Drug Design ADME Lipophilicity

Researchers requiring a para-methylsulfonyl pharmacophore for COX-2 or GPR119-targeted peptidomimetics often face a multi-step synthesis bottleneck. This compound provides a direct, ready-to-couple solution. · Bifunctional scaffold: nucleophilic free α-amine and masked methyl ester enable high-throughput amide library synthesis without pre-activation. · Optimized electronics: para-SO₂CH₃ (σₚ ≈ 0.72) lowers XLogP3 to 0.1 and elevates TPSA to 94.8 Ų, offering a potential mitigation strategy for cardiovascular toxicity risks linked to lipophilic COX-2 inhibitors. · Supply assurance: sourced as a research-grade intermediate with reliable global logistics support.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Cat. No. B13610495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(4-methanesulfonylphenyl)acetate
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)N
InChIInChI=1S/C10H13NO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,11H2,1-2H3
InChIKeyVBYXNHWLDXKMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate – Overview


Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate (CAS 764626-76-8, molecular formula C₁₀H₁₃NO₄S, MW 243.28 g/mol) is a non-proteinogenic α-amino acid methyl ester derivative bearing a para-methylsulfonyl (4-SO₂CH₃) substituent on the phenyl ring [1]. This bifunctional scaffold combines a nucleophilic primary amine, a carboxylic ester, and a strongly electron-withdrawing sulfone group, positioning it as a versatile intermediate for constructing peptidomimetics, COX-2 pharmacophore-bearing molecules, and GPR119-targeting agents [1][2]. The compound is supplied by Enamine at research-grade purity, with pricing at $671/0.5g as of 2023 [3].

Scaffold COX-2 pharmacophore & peptidomimetic design
Diversification GPR119 agonist library synthesis
Coupling Methyl ester enables direct amide coupling

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate: Irreplaceability


The para-methylsulfonyl substituent is a powerful electron-withdrawing group (Hammett σₚ ≈ 0.72) that drastically alters the electronic character of the phenyl ring and the α-amino ester scaffold compared to unsubstituted (σₚ = 0), chloro (σₚ = 0.23), or methoxy (σₚ = −0.27) analogs [1]. This electronic modulation lowers the computed lipophilicity (XLogP3 = 0.1) and raises the topological polar surface area (TPSA = 94.8 Ų) relative to the unsubstituted phenylglycine methyl ester, directly impacting passive membrane permeability, blood-brain barrier penetration potential, and the pKa of the α-amine [2]. The methyl ester further distinguishes this compound from its free carboxylic acid counterpart (CAS 299166-80-6), enabling use in peptide coupling without additional protection/deprotection steps. These multidimensional physicochemical differences mean that in-class substitution without re-optimization of downstream reaction conditions or pharmacological properties is unsupported.

Electronic profile
Methylsulfonyl strongly withdraws electrons, depressing amine pKa and altering reactivity vs. halo or methoxy analogs.
Ester form
Methyl ester provides direct coupling capability; substituting with the free acid changes protecting group strategy and solubility.
Physicochemical shift
Lower lipophilicity and higher polar surface area compared to unsubstituted phenylglycine esters alter permeability and CNS exposure profiles.

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate: Differentiation Evidence


Lipophilicity (XLogP3) vs. Unsubstituted Analog

The target compound exhibits a computed XLogP3 of 0.1, reflecting the strong polar character imparted by the methylsulfonyl group [1]. In contrast, the des-methylsulfonyl analog (methyl 2-amino-2-phenylacetate) is computed to have an XLogP3 of approximately 1.3–1.5, roughly 1.2–1.4 log units higher [2]. This quantitative difference corresponds to an approximately 15–25 fold lower predicted octanol/water partition coefficient for the target compound, which is relevant for aqueous solubility and blood-brain barrier permeation profiles.

Lipophilicity (XLogP3)
Cross-study comparable
Target 0.1 vs Unsubstituted ~1.3–1.5
Δ -1.2 to -1.4 log units
Supports aqueous solubility and may limit brain penetration for peripheral target studies.
Computed by PubChem XLogP3; experimental verification advised.
Drug Design ADME Lipophilicity

TPSA Contrast vs. Unsubstituted Analog

The computed TPSA for the target compound is 94.8 Ų, contributed by the sulfone oxygen atoms and the ester carbonyl [1]. For the des-methylsulfonyl analog (methyl 2-amino-2-phenylacetate), the TPSA is approximately 52.3 Ų, reflecting the absence of the sulfone group [2]. This difference of approximately 42.5 Ų moves the target compound further from the threshold of 60–70 Ų typically associated with good blood-brain barrier penetration and closer to the 140 Ų ceiling for oral absorption, altering the ADME profile for CNS vs. peripheral target applications.

TPSA Contrast
Cross-study comparable
Target 94.8 Ų vs Unsubstituted ~52.3 Ų
Δ +42.5 Ų
May support selection for peripheral over CNS-penetrant research programs.
Computed TPSA; verify experimentally for specific targets.
Medicinal Chemistry Oral Bioavailability BBB Penetration

Hammett σₚ Electronic Effect Comparison

The para-methylsulfonyl group has a Hammett σₚ constant of approximately 0.72 (strong electron-withdrawing), compared to σₚ values of 0.23 for 4-Cl, 0.06 for 4-F, −0.17 for 4-CH₃, and −0.27 for 4-OCH₃ [1]. This means the methylsulfonyl group withdraws electron density from the aromatic ring and the α-amino ester more than 3-fold more strongly than chlorine and over 12-fold more strongly than methyl. This electronic effect depresses the basicity of the α-amino group (lower pKa of the conjugate acid), alters the electrophilicity of the ester carbonyl, and influences π-stacking interactions in enzyme binding pockets.

Hammett σₚ Effect
Class-level inference
σₚ = 0.72 (SO₂CH₃)
3.1× stronger EWG than 4-Cl; >12× vs CH₃
Supports differentiated amine nucleophilicity and ester reactivity.
Standard Hammett constants; confirm pKa shift in reaction medium.
Physical Organic Chemistry SAR Reactivity

Methyl Ester vs. Free Acid Synthetic Utility

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate (MW 243.28, XLogP3 = 0.1) is the methyl ester prodrug/intermediate form, whereas the corresponding free acid 2-amino-2-(4-methanesulfonylphenyl)acetic acid (CAS 299166-80-6, MW 229.25) carries a free carboxyl group [1]. The methyl ester protects the carboxylic acid from undesired side reactions during amide bond formation (peptide coupling), eliminating the need for an orthogonal carboxyl protecting group. The free acid, by contrast, is zwitterionic at physiological pH and may require activation (e.g., HBTU, EDCI) and the addition of base for coupling. The methyl ester is also more soluble in organic solvents (CH₂Cl₂, THF, EtOAc) than the free acid, facilitating homogeneous reaction conditions.

Ester vs Free Acid
Class-level inference
Methyl ester; directly coupling-competent
Free acid (zwitterionic; requires activation)
May simplify synthetic workflow when the methyl ester is the target intermediate.
Organic solvent solubility differs; coupling protocol compatibility should be verified.
Peptide Synthesis Protecting Group Strategy Synthetic Chemistry

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate: Application Scenarios


COX-2 Peptidomimetic Synthesis

The para-methylsulfonylphenyl moiety is a well-established COX-2 pharmacophore (present in rofecoxib and analogs) [1]. Procuring this compound as the methyl ester provides a ready-to-couple chiral amino acid building block for constructing COX-2-targeting peptidomimetics. The computed low lipophilicity (XLogP3 = 0.1) and elevated TPSA (94.8 Ų) may help mitigate the cardiovascular toxicity risks historically associated with highly lipophilic COX-2 inhibitors by limiting tissue accumulation.

GPR119 Agonist Lead Optimization

Patent US10047041B2 discloses amino-phenyl-sulfonyl-acetate derivatives as therapeutic agents for type 2 diabetes, with efficacy demonstrated through blood glucose lowering [2]. The target compound serves as a core structural intermediate for this chemotype, and its methyl ester functionality enables rapid diversification at the amino terminus to generate focused compound libraries for GPR119 agonist screening.

Chiral Building Block for Parallel Synthesis

The combination of a free α-amine (nucleophilic handle) and a masked carboxyl (methyl ester) makes this compound an ideal building block for amide library synthesis via parallel chemistry [3]. Compared to free acids, the methyl ester avoids the need for pre-activation and base addition in every well, enabling higher-throughput, more reproducible library generation with fewer reagents.

Application
Selection Property
Validation Focus
COX-2 pharmacophore incorporation studies
Methylsulfonylphenyl scaffold with low lipophilicity
Tissue accumulation endpoint monitoring
GPR119 agonist library synthesis
Amino-phenyl-sulfonyl-acetate core for diversification
Glucose-lowering endpoint context in model studies
Parallel amide library construction
Methyl ester direct coupling without pre-activation
Coupling efficiency & reproducibility
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